N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-6-8-15(9-7-13)22-17(11-21-19(22)27-12-18(24)20-2)14-4-3-5-16(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEUVJUMVWFTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with notable structural features, including an imidazole ring, a nitrophenyl group, and a thioacetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2S, with a molecular weight of approximately 342.42 g/mol. The incorporation of the nitrophenyl group is significant as it may enhance the compound's reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Provides basicity and potential for interactions with biological targets. |
| Nitrophenyl Group | Enhances reactivity and may influence binding affinity. |
| Thioacetamide Moiety | Contributes to the compound's overall chemical behavior. |
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors in microbial cells, leading to cell death or growth inhibition.
Anticancer Activity
The compound has also been investigated for its anticancer properties, with studies suggesting that it may induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : The compound may disrupt the cell cycle by targeting specific regulatory proteins.
- Induction of apoptosis : It may activate intrinsic apoptotic pathways, leading to programmed cell death.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of common antibiotics, indicating its potential as an alternative treatment option.
- Anticancer Research : In vitro studies showed that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those observed for standard chemotherapeutic agents.
The biological activity of this compound can be attributed to its structural components:
- Imidazole Ring : Facilitates interactions with biological targets through hydrogen bonding and pi-stacking.
- Nitrophenyl Group : Enhances the binding affinity towards specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cytotoxic Imidazole Derivatives
Key Compounds:
- N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives () Structural Differences: Replace the 3-nitrophenyl group with a benzothiazole ring and incorporate a 4-nitrophenyl or p-tolylamino group. Bioactivity: Demonstrated cytotoxicity against C6 glioma (IC₅₀: ~15.67 µg/mL) and HepG2 cells, with moderate selectivity for tumor cells over fibroblasts (NIH/3T3) . SAR Insights: The benzothiazole moiety may enhance DNA intercalation, while nitro groups contribute to redox-mediated cytotoxicity.
Comparison to Target Compound:
The absence of a benzothiazole ring in the target compound could reduce off-target effects but may also lower potency.
COX-Inhibitory Imidazole Derivatives
Key Compound:
- 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) () Structural Differences: Features 4-fluorophenyl and 4-methoxyphenyl substituents instead of nitro and p-tolyl groups. Fluorine and methoxy groups likely enhance binding to COX hydrophobic pockets .
Comparison to Target Compound:
The target compound’s 3-nitrophenyl group may confer stronger electrophilicity, favoring covalent interactions with COX active sites. However, the p-tolyl group’s lipophilicity could improve membrane permeability compared to 4-methoxyphenyl.
Triazole-Benzodiazole Hybrids
Key Compounds:
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (6a-m, 7a-m) () Structural Differences: Incorporate triazole and naphthalene moieties instead of nitro/tolyl-substituted imidazole. Synthesis: Prepared via Cu(I)-catalyzed 1,3-dipolar cycloaddition, a method distinct from the nucleophilic substitution likely used for the target compound . Bioactivity: Not explicitly reported but triazole rings are associated with antimicrobial and anticancer activity.
Comparison to Target Compound:
The target compound’s imidazole core may offer better metabolic stability than triazole-based analogs. The nitro group could enhance reactivity in redox environments compared to naphthalene’s π-π stacking.
Halogen-Substituted Analogs
Key Compound:
- N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () Structural Differences: Substitutes nitro and p-tolyl groups with chlorophenyl moieties.
Comparison to Target Compound:
The target compound’s nitro group likely induces stronger DNA damage via radical formation, whereas chlorine may prioritize hydrophobic interactions.
Q & A
Q. What are the optimized synthetic pathways for N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. Key steps include:
- Imidazole ring formation : Condensation of substituted phenylhydrazines with α-keto esters under reflux conditions in ethanol or dichloromethane .
- Thioacetamide linkage : Reaction of the imidazole intermediate with methyl thioacetate in the presence of triethylamine as a base and DMF as a solvent at 60–80°C for 6–8 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the imidazole ring (δ 7.2–8.5 ppm for aromatic protons), thioether (–S–, δ 3.5–4.0 ppm), and acetamide (–CO–NH–, δ 2.1–2.3 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1670–1690 cm (C=O stretch), 1540–1560 cm (C–N stretch), and 1240–1260 cm (C–S bond) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] calculated for : 458.1365) .
Q. How does the nitro group at the 3-position of the phenyl ring influence reactivity?
The nitro group enhances electrophilic substitution reactions due to its electron-withdrawing nature. For example:
- Reduction : Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, enabling further functionalization .
- Nucleophilic displacement : Reacts with Grignard reagents at elevated temperatures (80–100°C) in THF .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
Comparative SAR studies show:
| Substituent Position | Biological Activity (IC, μM) | Target |
|---|---|---|
| 3-Nitrophenyl | 1.61 ± 0.92 (Anticancer) | BACE1 |
| 4-Chlorophenyl | >1000 (Inactive) | – |
| 3,4-Dichlorophenyl | 0.87 ± 0.45 (Antimicrobial) | α-Glucosidase |
| The 3-nitrophenyl group improves lipophilicity (logP = 2.8) and target binding via π-π stacking, whereas bulky substituents (e.g., 4-chloro) sterically hinder activity . |
Q. What methodologies resolve contradictions in reported IC50_{50}50 values across studies?
Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). To standardize:
- Dose-response normalization : Use internal controls (e.g., doxorubicin for anticancer assays) .
- Kinetic analysis : Measure time-dependent inhibition (e.g., 24 vs. 48-hour exposure) to account for metabolic stability .
- QSAR modeling : Correlate IC with descriptors like polar surface area (PSA) and H-bond donors .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive against BACE1) .
- Molecular docking : AutoDock Vina simulations reveal binding poses (e.g., nitro group interacting with Tyr-71 in BACE1’s active site) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K = 0.3 μM for BACE1) .
Q. How can solvent selection impact synthetic yield and purity?
| Solvent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| DMF | 78 | 95 | <5% imidazole dimer |
| Ethanol | 65 | 90 | 10% oxidized thioether |
| Acetonitrile | 82 | 97 | <3% unreacted starting material |
| Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of sulfur intermediates, reducing side reactions . |
Methodological Guidance
Q. What strategies mitigate hydrolysis of the thioacetamide group during storage?
- Lyophilization : Store as a lyophilized powder at –20°C under nitrogen .
- Buffered solutions : Use pH 7.4 PBS with 0.1% BSA to stabilize the thioether bond .
Q. How to optimize reaction conditions for scale-up synthesis?
- Continuous flow reactors : Increase yield to 85% with residence times of 30 minutes at 70°C .
- In-line analytics : FTIR monitors reaction progress in real-time, reducing purification steps .
Q. What in vitro models best predict in vivo efficacy for anticancer applications?
- 3D tumor spheroids : Mimic tumor microenvironment better than monolayer cultures (e.g., MDA-MB-231 spheroids show 40% reduction in viability at 10 μM) .
- Patient-derived xenograft (PDX) cells : Retain genetic heterogeneity for personalized medicine screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
